4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride
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Overview
Description
The compound “4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride” is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . It’s a solid compound with a molecular weight of 203.63 .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7 H9 N3 O2 . Cl H . The InChI code for this compound is 1S/C7H9N3O2.ClH/c11-7(12)6-3-5-4-8-1-2-10(5)9-6;/h3,8H,1-2,4H2,(H,11,12);1H .Physical and Chemical Properties Analysis
This compound is a solid with a molecular weight of 203.63 . The storage temperature is room temperature .Scientific Research Applications
Antibacterial and Antimicrobial Applications
Antibacterial Activities : Derivatives synthesized from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, including compounds related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, have shown antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Antitubercular and Antimicrobial Agents : Hispolonpyrazole sulfonamides, structurally related to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride, have been investigated for anti-tubercular, anti-bacterial, and anti-fungal activities, showing significant results (Bollikolla et al., 2021).
Sulfonamide Derivatives in Antimicrobial Activity : Research on sulfonamide derivatives, which include the structural fragment of pyrazol-1-yl-pyridazine, has shown promising results in inhibiting the activity of human carbonic anhydrases, highlighting their potential as antimicrobial agents (Komshina et al., 2020).
Anticancer Properties
Anticancer Activity : Novel pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, related to the chemical structure , have shown anticancer properties. They exhibit cytotoxic and proapoptotic activity against cancer cell lines without affecting normal cells, indicating their potential as new anticancer drugs (Kciuk et al., 2022).
Genotoxicity in Cancer Cells : Similar compounds to this compound have been studied for their genotoxic potential in cancer cells, indicating a specific targeting mechanism that could be beneficial in cancer therapies (Kciuk et al., 2023).
Synthesis and Catalysis Applications
- Catalysis in Synthesis : Research on N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, related to the chemical compound , has shown its effectiveness as a catalyst in the synthesis of pyrazole and other derivatives, indicating its utility in green chemistry and synthetic applications (Khazaei et al., 2015).
Mechanism of Action
Target of Action
The primary target of AT20563 is the Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM) . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
AT20563 interacts with the HBV CpAM, effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The compound’s interaction with its target leads to changes in the conformation of the HBV core protein, disrupting the virus’s ability to replicate .
Biochemical Pathways
It is known that the compound interferes with the hbv life cycle by modulating the conformation of the hbv core protein . This disruption prevents the virus from replicating, thereby inhibiting the progression of the disease .
Pharmacokinetics
It is noted that the lead compound 45, a derivative of at20563, demonstrated inhibition of hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
The result of AT20563’s action is the effective inhibition of a broad range of nucleos(t)ide-resistant HBV variants . In a HBV AAV mouse model, the lead compound 45 demonstrated inhibition of HBV DNA viral load , indicating a significant reduction in the presence of the virus.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2S.ClH/c7-13(11,12)6-4-9-10-2-1-8-3-5(6)10;/h4,8H,1-3H2,(H2,7,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBNBLYSTOCFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)S(=O)(=O)N)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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